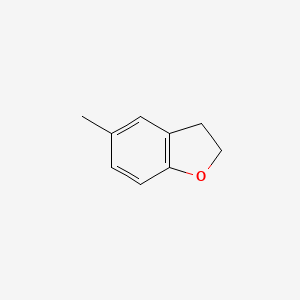

5-methyl-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBKXYPKCHVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347294 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-68-0 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Reactivity of 5-Methylcoumaran

[1]

Structural Architecture & Electronic Properties

5-Methylcoumaran (CAS: 13134-23-1) is a bicyclic heterocycle consisting of a benzene ring fused to a saturated dihydrofuran ring. It serves as a critical pharmacophore in medicinal chemistry and a model system for lignin depolymerization studies.

Conformational Analysis

Unlike its oxidized counterpart (benzofuran), which is planar and aromatic throughout, 5-methylcoumaran possesses a non-planar dihydrofuran ring.

-

Puckering: The C2 and C3 carbons of the furan ring adopt an "envelope" conformation to minimize torsional strain, deviating from the plane of the benzene ring.

-

Steric Environment: The methyl group at the C5 position introduces a localized steric bulk but does not significantly distort the bicyclic planarity compared to the parent coumaran.

-

Electronic Effects:

-

Oxygen Atom (O1): Acts as a strong

-donor (+M effect), significantly increasing electron density at the ortho (C7) and para (C5) positions. -

Methyl Group (C5): Acts as a weak

-donor (+I effect). Since the C5 position is occupied, the methyl group reinforces electron density at C4 and C6 (ortho to the methyl) and C3a (para to the methyl).

-

Spectroscopic Signatures

Identification relies on distinct NMR and IR signals distinguishing the saturated furan ring from aromatic systems.

| Spectroscopic Method | Key Signal | Assignment | Structural Insight |

| C2-H (O-CH | Deshielded by adjacent oxygen; triplet due to coupling with C3-H. | ||

| C3-H (Ar-CH | Benzylic protons; triplet coupling with C2-H. | ||

| C5-CH | Characteristic singlet of the aromatic methyl group. | ||

| C2 | Diagnostic for cyclic ether (dihydrofuran ring). | ||

| IR | 1230-1250 cm | C-O-C Stretch | Asymmetric ether stretching vibration. |

Synthetic Pathways[1][2][3][4]

The synthesis of 5-methylcoumaran typically proceeds via the construction of the benzofuran core followed by selective reduction, or through direct cyclization of phenolic precursors.

Pathway A: Reduction of 5-Methylbenzofuran (High Purity Route)

This method is preferred for generating analytical standards due to the high regiochemical purity of the precursor.

-

Precursor Synthesis: Reaction of p-cresol (4-methylphenol) with chloroacetaldehyde (or equivalent cyclization synthons) yields 5-methylbenzofuran.

-

Catalytic Hydrogenation: The C2-C3 double bond of the furan ring is selectively reduced using Pd/C under mild pressure.

Pathway B: Intramolecular Cyclization (Claisen-Type)

Utilizes p-cresol as a low-cost starting material, ideal for scale-up.

-

O-Alkylation: p-Cresol is alkylated with 2-bromoethanol or ethylene oxide to form 2-(4-methylphenoxy)ethanol.

-

Cyclodehydration: Acid-catalyzed intramolecular Friedel-Crafts alkylation closes the ring. Note: This step requires careful control to prevent polymerization.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways to 5-methylcoumaran. The reduction route (blue arrow) offers higher specificity.

Reactivity & Regioselectivity[1][2][3][5][6][7][8]

The reactivity of 5-methylcoumaran is defined by the interplay between the activating oxygen atom and the 5-methyl group.

Electrophilic Aromatic Substitution (EAS)

The molecule contains two activating groups:

-

Ether Oxygen (Position 1): Strong activator, directs ortho (C7) and para (C5). Since C5 is blocked by methyl, the primary directive force is toward C7 .

-

Methyl Group (Position 5): Weak activator, directs ortho (C4, C6).

Regiochemical Outcome:

-

Major Site (C7): The C7 position is ortho to the strong oxygen donor and sterically accessible. It is the dominant site for nitration, bromination, and formylation.

-

Minor Site (C6): Activated by the methyl group (ortho) and meta to the oxygen. Less favored than C7.[1]

-

Minor Site (C4): Ortho to both oxygen and methyl, but sterically hindered by the adjacent furan ring and methyl group.

Oxidation Patterns

-

Dehydrogenation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures restores aromaticity, converting 5-methylcoumaran back to 5-methylbenzofuran .

-

Ring Opening: Strong Lewis acids (e.g., BBr

) cleave the ether linkage, yielding 2-(2-bromoethyl)-4-methylphenol derivatives.

Reactivity Flowchart

Figure 2: Reaction manifold of 5-methylcoumaran showing C7 regioselectivity dominance.[2][3]

Experimental Protocols

Protocol 4.1: Synthesis via Hydrogenation of 5-Methylbenzofuran

Objective: Preparation of high-purity 5-methylcoumaran.

-

Reagents: 5-Methylbenzofuran (10 mmol), 10% Pd/C (50 mg), Ethanol (20 mL).

-

Setup: High-pressure hydrogenation vessel (Parr shaker or balloon for small scale).

-

Procedure:

-

Dissolve 5-methylbenzofuran in ethanol.

-

Add Pd/C catalyst carefully (under inert atmosphere).

-

Purge system with H

gas (3 cycles). -

Stir under H

atmosphere (1-3 atm) at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of UV-active benzofuran spot; coumaran is less UV active).

-

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5) if necessary.

-

Validation: Confirm absence of alkene protons (

6.5-7.5 range) in NMR.

Protocol 4.2: Regioselective Bromination

Objective: Functionalization at the C7 position.

-

Reagents: 5-Methylcoumaran (5 mmol), Bromine (5.5 mmol), Acetic Acid (10 mL).

-

Procedure:

-

Cool solution of 5-methylcoumaran in acetic acid to 0°C.

-

Add bromine dropwise over 20 minutes.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

-

Workup: Quench with aqueous NaHSO

(to remove excess Br -

Result: Predominantly 7-bromo-5-methylcoumaran.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on benzofuran/dihydrobenzofuran reactivity and regioselectivity).

- Claisen, L. (1919). Über den Mechanismus der Umlagerung der Phenol-allyläther. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism for allyl phenol rearrangements to coumarans).

-

PubChem. (n.d.). 5-Methylbenzofuran Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

- Yamaguchi, S., et al. (1981). Synthesis of benzofuran derivatives. Journal of Organic Chemistry. (Specifics on methyl-substituted benzofuran synthesis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

The Unseen Scaffold: A Technical History of 5-Methyl-2,3-dihydro-1-benzofuran in Pharmaceutical Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its rigid, planar structure provides an excellent framework for the spatial orientation of pharmacophoric groups. The 5-methyl substituted variant, 5-methyl-2,3-dihydro-1-benzofuran, has emerged as a crucial building block in the synthesis of a range of biologically active molecules. This technical guide delves into the history of its synthesis, explores its application as a key intermediate in the development of pharmaceutical agents, and provides detailed experimental protocols for its preparation and derivatization.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran moiety is a heterocyclic scaffold of significant interest in drug discovery.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional arrangement make it an attractive template for the design of ligands for various biological targets. This core is found in a variety of natural products with diverse biological activities.[3][4] In synthetic medicinal chemistry, the dihydrobenzofuran ring serves as a versatile platform for the development of drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders.[5][6][7] The addition of a methyl group at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced pharmacological profiles.

Historical Perspective on the Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran

The synthesis of 2,3-dihydrobenzofurans has evolved over several decades, with early methods often requiring harsh conditions and offering limited substrate scope. The development of more efficient and milder synthetic routes has been crucial for the widespread use of this scaffold in pharmaceutical research.

A common and historically significant approach to the synthesis of 2,3-dihydrobenzofurans, including the 5-methyl variant, begins with the corresponding phenol.[3] For 5-methyl-2,3-dihydro-1-benzofuran, the readily available starting material is p-cresol (4-methylphenol). The classical synthetic pathway involves three key steps:

-

O-Allylation: The phenolic hydroxyl group of p-cresol is etherified with an allyl halide, typically allyl bromide, in the presence of a base such as potassium carbonate.[3] This Williamson ether synthesis proceeds via an SN2 mechanism to yield 4-methylallyl phenyl ether.

-

Claisen Rearrangement: The resulting allyl aryl ether undergoes a thermal or Lewis acid-catalyzed[8][8]-sigmatropic rearrangement, known as the Claisen rearrangement.[9][10][11][12] This concerted pericyclic reaction leads to the formation of 2-allyl-4-methylphenol. The allyl group migrates from the oxygen atom to the ortho position of the benzene ring.

-

Cyclization: The final step involves the intramolecular cyclization of the ortho-allyl phenol to form the dihydrobenzofuran ring. This can be achieved through various methods, including ozonolysis followed by reductive workup, or oxidation with reagents like osmium tetroxide and subsequent cyclization. A more direct approach involves isomerization of the allyl double bond to a vinyl group, followed by acid-catalyzed cyclization.

More contemporary methods often employ transition-metal catalysis to achieve the synthesis of 2,3-dihydrobenzofurans with greater efficiency and functional group tolerance.[13][14] For instance, palladium-catalyzed intramolecular C-O bond formation from a suitable precursor has become a powerful tool in this context.

Another important route to 2,3-dihydrobenzofurans is the catalytic hydrogenation of the corresponding benzofuran. This method is particularly useful when the substituted benzofuran is readily accessible.

Key Applications in Pharmaceutical Synthesis

The 5-methyl-2,3-dihydro-1-benzofuran scaffold serves as a important intermediate in the synthesis of several pharmaceutical agents. Its presence in the final drug molecule or its use as a precursor for more complex structures highlights its value in medicinal chemistry.

Histamine H3 and H4 Receptor Antagonists

A notable application of 5-methyl-2,3-dihydro-1-benzofuran is in the synthesis of dual-acting antagonists for the histamine H3 and H4 receptors. These receptors are implicated in various inflammatory and neurological disorders.[15] A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been synthesized and evaluated for their antagonist activity. Among these, 1-methyl-4-[(5-methyl-2,3-dihydro-1-benzofuran-2-yl) methyl]piperazine has shown promise.[15]

The synthesis of this compound involves the coupling of a suitably functionalized 5-methyl-2,3-dihydro-1-benzofuran intermediate with 1-methylpiperazine.[8][15] This demonstrates the direct incorporation of the 5-methyl-2,3-dihydro-1-benzofuran moiety into a potential therapeutic agent.

Analogues of Biologically Active Molecules

The 2,3-dihydro-1-benzofuran-5-ol scaffold has been explored as an analogue of α-tocopherol (Vitamin E), exhibiting antioxidant properties and potential for treating conditions related to oxidative stress, such as stroke and trauma.[16] While not the 5-methyl derivative itself, this research highlights the potential for modifications at the 5-position to modulate biological activity.

Precursor for Other Important Scaffolds

While direct incorporation is significant, 5-methyl-2,3-dihydro-1-benzofuran can also serve as a starting material for further chemical transformations to generate more complex heterocyclic systems. Its functional groups can be manipulated to build upon the existing scaffold, leading to a diverse range of potential drug candidates.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran and a key pharmaceutical intermediate derived from it.

Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran from p-Cresol

This protocol outlines the classical three-step synthesis.

Step 1: O-Allylation of 4-Methylphenol

-

Materials: 4-methylphenol (p-cresol), allyl bromide, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(allyloxy)-4-methylbenzene.

-

Step 2: Claisen Rearrangement

-

Materials: 1-(allyloxy)-4-methylbenzene.

-

Procedure:

-

Heat 1-(allyloxy)-4-methylbenzene neat at 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Purify the resulting 2-allyl-4-methylphenol by vacuum distillation or column chromatography.

-

Step 3: Cyclization to 5-Methyl-2,3-dihydro-1-benzofuran

-

Materials: 2-allyl-4-methylphenol, ozone or osmium tetroxide/N-methylmorpholine N-oxide, sodium borohydride or other suitable reducing agent.

-

Procedure (Illustrative via Ozonolysis):

-

Dissolve 2-allyl-4-methylphenol in a suitable solvent (e.g., dichloromethane/methanol).

-

Cool the solution to -78 °C and bubble ozone through it until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain 5-methyl-2,3-dihydro-1-benzofuran.

-

Synthesis of 1-Methyl-4-[(5-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine

This protocol describes the synthesis of a histamine H3/H4 receptor antagonist.[15]

-

Materials: 2-(bromomethyl)-5-methyl-2,3-dihydro-1-benzofuran, 1-methylpiperazine, potassium carbonate, acetonitrile.

-

Procedure:

-

A mixture of 2-(bromomethyl)-5-methyl-2,3-dihydro-1-benzofuran (1.0 eq), 1-methylpiperazine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature.

-

The reaction is heated to reflux and monitored by TLC.

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired compound.

-

Data Presentation

Table 1: Summary of Synthetic Steps for 5-Methyl-2,3-dihydro-1-benzofuran

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | O-Allylation | p-cresol, Allyl bromide, K2CO3 | 85-95 |

| 2 | Claisen Rearrangement | 1-(allyloxy)-4-methylbenzene, Heat | 70-85 |

| 3 | Cyclization | 2-allyl-4-methylphenol, Oxidizing/Reducing agents | 50-70 |

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran

Caption: Synthesis of a pharmaceutical derivative from the core scaffold.

Conclusion and Future Outlook

5-Methyl-2,3-dihydro-1-benzofuran has established itself as a valuable scaffold in pharmaceutical synthesis. Its historical synthetic routes, rooted in classical organic reactions, have paved the way for its use in modern medicinal chemistry. The application of this building block in the development of new therapeutic agents, particularly in the area of receptor antagonism, underscores its continued importance. As synthetic methodologies become more sophisticated, we can expect to see the emergence of novel and more efficient ways to prepare this and related scaffolds. The inherent drug-like properties of the 2,3-dihydrobenzofuran core, coupled with the subtle yet significant influence of the 5-methyl group, ensure that this "unseen scaffold" will remain a key player in the ongoing quest for new and improved medicines. Future research will likely focus on the development of stereoselective syntheses to access enantiopure derivatives, further expanding the chemical space and biological targets for this versatile molecule.

References

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology. Retrieved from [Link]

-

Synthesis of 1-methyl-4-(2-nitro-3-phenyl-5-benzofuranylmethyl)piperazine dihydrochloride dihydrate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Improved method for synthesis of vilazodone hydrochloride. (2025). ResearchGate. Retrieved from [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. Retrieved from [Link]

-

An investigation of the synthesis of vilazodone. (2020). ResearchGate. Retrieved from [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]

-

Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones. (1999). Journal of Medicinal Chemistry. Retrieved from [Link]

- Process for Preparation of Darifenacin and Intermediates Used in the Process. (2011). Google Patents.

-

2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. (1995). PubMed. Retrieved from [Link]

- Method for preparing 1-methylpiperazine. (n.d.). Google Patents.

-

The Claisen Rearrangement. (n.d.). Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]

- Vilazodone intermediate preparation method. (n.d.). Google Patents.

- Synthesis method of 2,3-dihydrobenzofuran. (n.d.). Google Patents.

-

Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis/Isolation of darifenacin hydrobromide by-products. (2025). ResearchGate. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. Retrieved from [Link]

-

Darifenacin. (n.d.). PubChem. Retrieved from [Link]

- Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.

-

Reactions of Ethers- Claisen Rearrangement. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Darifenacin Hydrobromide. (2017). New Drug Approvals. Retrieved from [Link]

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). Retrieved from [Link]

-

Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. (n.d.). PMC. Retrieved from [Link]

- Preparation method of 1-methyl piperazine. (n.d.). Google Patents.

-

Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. (n.d.). Retrieved from [Link]

- Process for preparing vilazodone hydrochloride. (n.d.). Google Patents.

Sources

- 1. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. scienceopen.com [scienceopen.com]

- 8. prepchem.com [prepchem.com]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. Claisen Rearrangement [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 16. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Divergent Worlds of 5-Methylbenzofuran and 5-Methyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and unique electronic properties.[1] Within this class, subtle structural modifications can lead to profound differences in chemical behavior and biological activity. This guide provides an in-depth technical exploration of two closely related analogues: 5-methylbenzofuran and its hydrogenated counterpart, 5-methyl-2,3-dihydro-1-benzofuran. We will dissect their fundamental differences, from electronic structure and spectroscopic signatures to synthetic strategies and chemical reactivity, offering a comprehensive resource for professionals in drug discovery and chemical research.

The Core Distinction: A Tale of Aromaticity and Saturation

The fundamental difference between 5-methylbenzofuran and 5-methyl-2,3-dihydro-1-benzofuran lies in the nature of the furan ring fused to the benzene moiety. In 5-methylbenzofuran, the furan ring is aromatic, contributing to a planar, electron-rich heterocyclic system. Conversely, the furan ring in 5-methyl-2,3-dihydro-1-benzofuran is saturated, breaking the aromaticity of the heterocycle and introducing a more flexible, three-dimensional character to that portion of the molecule. This seemingly minor change has significant consequences for the molecules' electronic properties, reactivity, and potential applications.

Caption: Chemical structures of 5-methylbenzofuran and 5-methyl-2,3-dihydro-1-benzofuran.

Physicochemical and Spectroscopic Disparities

The structural differences are directly reflected in the physicochemical properties and spectroscopic data of the two compounds. The aromatic nature of 5-methylbenzofuran leads to a more rigid structure and different electronic transitions compared to the dihydro- derivative.

| Property | 5-Methylbenzofuran | 5-Methyl-2,3-dihydro-1-benzofuran | Reference(s) |

| Molecular Formula | C₉H₈O | C₉H₁₀O | [2] |

| Molecular Weight | 132.16 g/mol | 134.18 g/mol | [2][3] |

| Appearance | Colorless liquid | ||

| Boiling Point | ~198-199 °C | ~188-189 °C (for the non-methylated analog) | |

| Aromaticity | Aromatic furan ring | Saturated furan ring | |

| ¹H NMR (Predicted) | Aromatic protons (~6.5-7.5 ppm), methyl protons (~2.4 ppm) | Aromatic protons (~6.6-7.0 ppm), benzylic protons on C2 and C3 (~3.0-4.5 ppm, complex splitting), methyl protons (~2.2 ppm) | |

| ¹³C NMR (Predicted) | Aromatic and vinylic carbons (~105-155 ppm), methyl carbon (~21 ppm) | Aromatic carbons (~110-160 ppm), aliphatic carbons on C2 and C3 (~30-75 ppm), methyl carbon (~20 ppm) |

Divergent Synthetic Pathways

The synthesis of these two molecules requires distinct strategies, reflecting their different structural features.

Synthesis of 5-Methylbenzofuran

The construction of the aromatic benzofuran core often involves the formation of the furan ring onto a pre-existing benzene derivative. A common and versatile method is the palladium-catalyzed intramolecular cyclization.

Caption: General workflow for the synthesis of 5-methylbenzofuran.

Illustrative Protocol: Palladium-Catalyzed Synthesis of 5-Methylbenzofuran

-

Step 1: Allylation of 4-Methylphenol. To a solution of 4-methylphenol in a suitable solvent such as acetone, add anhydrous potassium carbonate followed by allyl bromide. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the solid and evaporate the solvent. The crude product, 1-allyloxy-4-methylbenzene, can be purified by distillation or used directly in the next step.

-

Step 2: Claisen Rearrangement. Heat the 1-allyloxy-4-methylbenzene neat or in a high-boiling solvent to induce a Claisen rearrangement, affording 2-allyl-4-methylphenol. This reaction typically proceeds at high temperatures (180-220 °C).

-

Step 3: Oxidative Cyclization. The 2-allyl-4-methylphenol is then subjected to a palladium-catalyzed oxidative cyclization. A typical system involves a palladium(II) catalyst, such as palladium acetate, in the presence of an oxidant like oxygen or benzoquinone, in a solvent such as DMSO or toluene at elevated temperatures. This step results in the formation of the furan ring to yield 5-methylbenzofuran.[1][4]

Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran

The synthesis of the dihydro- derivative often involves the cyclization of a suitable precursor where the furan ring is formed in a saturated state. One common approach is the intramolecular cyclization of an ortho-allylphenol, which can be achieved under acidic conditions or via metal catalysis.

Illustrative Protocol: Acid-Catalyzed Cyclization for 5-Methyl-2,3-dihydro-1-benzofuran

-

Step 1: Preparation of 2-Allyl-4-methylphenol. This intermediate is prepared as described in the synthesis of 5-methylbenzofuran (Steps 1 and 2).

-

Step 2: Acid-Catalyzed Cyclization. The 2-allyl-4-methylphenol is treated with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid.[5] The acid protonates the double bond of the allyl group, generating a carbocation which is then attacked by the phenolic oxygen in an intramolecular fashion to form the five-membered dihydrofuran ring. The resulting product is 5-methyl-2,3-dihydro-1-benzofuran.

Comparative Chemical Reactivity

The differing electronic nature of the furan ring in these two molecules dictates their reactivity.

Reactivity of 5-Methylbenzofuran

As an aromatic compound, 5-methylbenzofuran undergoes electrophilic aromatic substitution. The electron-rich benzofuran system is generally reactive towards electrophiles. The substitution pattern is influenced by the directing effects of both the fused benzene ring and the furan oxygen. The furan ring is particularly susceptible to electrophilic attack, often at the C2 and C3 positions.

Reactivity of 5-Methyl-2,3-dihydro-1-benzofuran

In contrast, the saturated furan ring of 5-methyl-2,3-dihydro-1-benzofuran is largely unreactive towards electrophiles that would typically react with an aromatic system. The reactivity of this molecule is dominated by the benzene ring, which can undergo electrophilic aromatic substitution, and the benzylic C2 and C3 positions, which can be sites for radical or oxidative reactions. For example, dehydrogenation can occur to form the corresponding benzofuran.

Caption: Comparative reactivity of the two benzofuran derivatives.

Applications in Drug Discovery and Beyond

Both benzofuran and dihydrobenzofuran scaffolds are prevalent in a wide array of biologically active compounds and natural products.[6][7]

-

Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[8] The planar and aromatic nature of the benzofuran ring system allows for effective π-stacking interactions with biological targets.

-

2,3-Dihydrobenzofuran derivatives are also found in numerous natural products and have shown significant biological activities. Their more three-dimensional structure can be advantageous for fitting into specific protein binding pockets. They have been investigated for their potential as anti-inflammatory agents and for applications in central nervous system disorders.[3][9]

Conclusion

While 5-methylbenzofuran and 5-methyl-2,3-dihydro-1-benzofuran differ only by two hydrogen atoms, this seemingly small structural change leads to a cascade of differences in their chemical and physical properties. The presence or absence of aromaticity in the furan ring fundamentally alters their electronic structure, spectroscopic characteristics, synthetic accessibility, and chemical reactivity. A thorough understanding of these differences is paramount for researchers and drug development professionals seeking to leverage the unique properties of the benzofuran scaffold in the design of novel therapeutics and functional materials.

References

Sources

- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-methyl-2,3-dihydro-1-benzofuran from p-cresol

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran from p-Cresol

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1][2] Its structural rigidity and electronic properties make it a valuable building block in drug discovery and materials science.[3] This document provides a detailed, three-step synthetic pathway for the preparation of 5-methyl-2,3-dihydro-1-benzofuran, a representative of this class, starting from the readily available industrial chemical, p-cresol. The synthesis involves a sequential O-allylation, a thermal[4][4]-sigmatropic Claisen rearrangement, and a final intramolecular cyclization. This guide is designed for researchers and professionals in organic synthesis and drug development, offering not only step-by-step protocols but also in-depth mechanistic insights and troubleshooting advice to ensure reproducible and efficient synthesis.

Strategic Overview & Rationale

The conversion of p-cresol to 5-methyl-2,3-dihydro-1-benzofuran is a classic transformation that illustrates several fundamental and powerful reactions in organic chemistry. The chosen strategy is reliable, scalable, and provides a logical progression through well-understood intermediates.

The three core transformations are:

-

Williamson Ether Synthesis (O-Allylation): The phenolic hydroxyl group of p-cresol is alkylated with allyl bromide. This is a robust and high-yielding SN2 reaction that proceeds via the phenoxide ion.

-

Claisen Rearrangement: The resulting allyl p-tolyl ether is subjected to thermal rearrangement. This intramolecular, concerted[4][4]-sigmatropic rearrangement is a key carbon-carbon bond-forming step, relocating the allyl group to the ortho-position of the phenol.[5][6]

-

Intramolecular Hydroalkoxylation (Cyclization): The ortho-allyl phenol intermediate is cyclized to form the target dihydrobenzofuran ring. Various methods exist for this step; here, we will focus on an efficient iodine-mediated electrophilic cyclization.[7]

Logical Workflow Diagram

Caption: Overall 3-step workflow for the synthesis.

Part I: Synthesis of Allyl p-tolyl Ether (Intermediate 1)

Mechanistic Insight

This reaction is a classic Williamson ether synthesis. A base, typically a mild inorganic carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of p-cresol to form the more nucleophilic potassium p-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide in an SN2 fashion. Acetone is a common solvent as it is polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophile, and its boiling point allows for convenient reaction temperatures.

Detailed Experimental Protocol

Materials:

-

p-Cresol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension via a dropping funnel over 20 minutes.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol spot has disappeared.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted p-cresol, water (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain allyl p-tolyl ether as a colorless liquid.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, 2H), 6.85 (d, 2H), 6.05 (m, 1H), 5.40 (dd, 1H), 5.25 (dd, 1H), 4.50 (d, 2H), 2.30 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 156.8, 133.5, 130.0, 129.8, 117.5, 114.5, 68.8, 20.5.

Part II: Claisen Rearrangement to 2-Allyl-4-methylphenol (Intermediate 2)

Mechanistic Insight

The Claisen rearrangement is a thermally induced, pericyclic[4][4]-sigmatropic rearrangement.[4][8] The reaction proceeds through a concerted, six-membered cyclic transition state, often depicted as a chair-like conformation.[5] In this specific case, the C-O bond of the ether breaks as a new C-C bond forms between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, 2-allyl-4-methylphenol, to regain aromaticity.[5] High temperatures (typically 180-225 °C) are required to overcome the activation energy barrier for this concerted process.[9]

Claisen Rearrangement Mechanism Diagram

Caption: Mechanism of the[4][4]-sigmatropic Claisen rearrangement.

Detailed Experimental Protocol

Materials:

-

Allyl p-tolyl ether (Intermediate 1)

-

N,N-Diethylaniline (high-boiling solvent) or perform neat

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place allyl p-tolyl ether (1.0 eq) into a round-bottom flask equipped with a short-path distillation head and a thermometer.

-

The reaction can be run neat (without solvent) or with a high-boiling solvent like N,N-diethylaniline to ensure even heating.

-

Heat the flask in a sand bath or heating mantle to 200-220°C.

-

Maintain this temperature for 3-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR or GC-MS to observe the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Dissolve the dark, oily residue in toluene (100 mL).

-

Transfer to a separatory funnel and wash with 1 M HCl (3 x 50 mL) to remove the N,N-diethylaniline if used.

-

Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, 2-allyl-4-methylphenol, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

Characterization Data (NIST)

-

Formula: C₁₀H₁₂O[10]

-

Molecular Weight: 148.2017 g/mol [10]

-

CAS Number: 6628-06-4[10]

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 6.85 (d, 1H), 6.65 (d, 1H), 6.00 (m, 1H), 5.15 (m, 2H), 4.80 (s, 1H, -OH), 3.35 (d, 2H), 2.25 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.8, 136.5, 130.2, 128.0, 122.5, 116.0, 115.5, 35.0, 20.4.

Part III: Cyclization to 5-Methyl-2,3-dihydro-1-benzofuran (Final Product)

Mechanistic Insight

The cyclization of an o-allylphenol to a dihydrobenzofuran is an intramolecular hydroalkoxylation. We will utilize a method employing iodine (I₂) in DMSO, which represents a green and metal-free approach.[7] The proposed mechanism involves the electrophilic activation of the alkene by iodine, forming a cyclic iodonium intermediate. The phenolic hydroxyl group then acts as an internal nucleophile, attacking one of the carbons of the former double bond (following Markovnikov's rule) in an exo-tet cyclization. This ring-opening of the iodonium ion forms the dihydrofuran ring and results in an iodomethyl intermediate. Subsequent elimination of HI, facilitated by the solvent or a mild base, yields the final product and regenerates the catalyst.

Detailed Experimental Protocol

Materials:

-

2-Allyl-4-methylphenol (Intermediate 2)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-allyl-4-methylphenol (1.0 eq) in DMSO (100 mL).

-

Add a catalytic amount of iodine (I₂, 0.1 - 0.2 eq).

-

Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium thiosulfate (2 x 50 mL) to quench any remaining iodine (the organic layer will turn from brown to colorless).

-

Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 98:2) to afford 5-methyl-2,3-dihydro-1-benzofuran as a colorless oil.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 6.70 (d, 1H), 6.65 (d, 1H), 4.55 (t, 2H), 3.20 (t, 2H), 2.25 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 130.5, 129.0, 125.0, 120.5, 109.0, 71.5, 30.0, 21.0.

-

Mass Spec (EI): m/z 148 (M⁺), 133 (M-CH₃)⁺.

Data Summary & Troubleshooting

Table of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | M.W. ( g/mol ) | Typical Yield |

| 1 | p-Cresol | Allyl bromide, K₂CO₃ | Allyl p-tolyl Ether | 148.20 | 85-95% |

| 2 | Allyl p-tolyl Ether | Heat (Δ) | 2-Allyl-4-methylphenol | 148.20 | 60-75% |

| 3 | 2-Allyl-4-methylphenol | I₂, DMSO | 5-Methyl-2,3-dihydro-1-benzofuran | 148.20 | 70-85% |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 (O-Allylation) | Incomplete deprotonation of p-cresol; Wet reagents/solvent. | Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous acetone. Increase reaction time or slightly increase the amount of allyl bromide. |

| Low yield in Step 2 (Claisen) | Temperature too low; Reaction time too short; Decomposition at excessively high temperatures. | Ensure the internal temperature reaches at least 200°C. Monitor by TLC/NMR and extend time if needed. Avoid heating above 230°C to minimize charring.[9] |

| Side products in Step 2 | If both ortho positions were substituted, para-rearrangement could occur (not an issue here). Ether cleavage can be a side reaction at very high temperatures.[9] | Stick to the recommended temperature range. If ether cleavage is observed, consider a Lewis-acid catalyzed Claisen at a lower temperature. |

| Incomplete Cyclization in Step 3 | Insufficient heating or reaction time; Inactive catalyst. | Ensure the temperature is maintained at 100-110°C. Check the quality of the iodine. A slightly higher catalyst loading (up to 0.3 eq) can be tested. |

References

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

-

Yukawa, H., et al. (2017). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. [Link]

-

Yao, C., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Synlett. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. [Link]

-

Li, J., et al. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances. [Link]

-

da Silva, W. M., et al. (2023). Green Approach for the Synthesis of Chalcogenyl- 2,3-dihydrobenzofuran Derivatives Through Allyl-phenols/ Naphthols and Their Potential as MAO-B Inhibitors. Chemistry – An Asian Journal. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Allyl-4-methylphenol. NIST Chemistry WebBook. [Link]

-

Zheng, Y., & Tunge, J. A. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. [Link]

-

Zha, G-F., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. iris.cnr.it [iris.cnr.it]

- 3. scienceopen.com [scienceopen.com]

- 4. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Green Approach for the Synthesis of Chalcogenyl- 2,3-dihydrobenzofuran Derivatives Through Allyl-phenols/ Naphthols and Their Potential as MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Allyl-4-methylphenol [webbook.nist.gov]

Catalytic hydrogenation protocols for 5-methylbenzofuran

Application Note: Precision Hydrogenation Protocols for 5-Methylbenzofuran

Part 1: Executive Summary & Strategic Rationale

The selective hydrogenation of 5-methylbenzofuran to 5-methyl-2,3-dihydrobenzofuran is a critical transformation in the synthesis of bioactive pharmacophores. The dihydrobenzofuran scaffold is ubiquitous in neolignans, antioxidants, and pharmaceutical intermediates.

The Challenge: The primary difficulty lies in chemoselectivity . The objective is to reduce the C2–C3 double bond of the furan ring while preserving the aromaticity of the benzene ring and preventing hydrogenolysis of the C–O bond (ring opening). The 5-methyl substituent acts as a weak electron-donating group (EDG), which slightly increases the electron density of the aromatic system, theoretically deactivating the benzene ring toward reduction compared to the unsubstituted parent, but also influencing the adsorption kinetics on the catalyst surface.

The Solution: This guide presents two validated protocols:

-

Protocol A (The Gold Standard): Pd/C-catalyzed hydrogenation under mild pressure. This offers the highest selectivity and ease of workup.

-

Protocol B (Cost-Effective/Scale-Up): Raney Nickel hydrogenation. A robust method for larger batches where noble metal costs must be minimized.

Part 2: Mechanistic Insight & Reaction Pathway

Understanding the competitive pathways is essential for troubleshooting. The hydrogenation occurs on the metal surface where the substrate adsorbs via the

-

Path A (Desired): Selective saturation of the C2=C3 bond.

-

Path B (Over-reduction): Saturation of the benzene ring (usually requires higher

or Rh/Ru catalysts). -

Path C (Hydrogenolysis): Cleavage of the C–O bond, leading to phenols (favored by high temperatures or acidic supports).

Figure 1: Reaction Pathway Logic

Caption: Chemoselective pathways in 5-methylbenzofuran reduction. Green path indicates the target transformation.

Part 3: Experimental Protocols

Protocol A: Heterogeneous Pd/C Catalysis (Standard)

Recommended for: Medicinal chemistry, gram-scale synthesis, and high-purity requirements.

Scientific Basis: Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity for olefin saturation and low propensity for reducing electron-rich aromatic rings under mild conditions.

Materials:

-

Substrate: 5-Methylbenzofuran (Purity >98%)

-

Catalyst: 10% Pd/C (Type: Degussa or equivalent, 50% water wet to minimize pyrophoric risk)

-

Solvent: Methanol (HPLC grade) or Ethanol (Absolute)

-

Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3-5 bar)

Step-by-Step Procedure:

-

Preparation: In a clean autoclave or round-bottom flask, dissolve 5-methylbenzofuran (1.0 equiv) in Methanol (0.1 M concentration). Note: Methanol promotes faster kinetics than non-polar solvents due to higher H₂ solubility and polarity.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate).

-

Critical Safety: Pd/C is pyrophoric when dry. Always add it to the wet solvent or use water-wet catalyst.

-

-

Inerting: Seal the vessel. Purge with Nitrogen (

) three times, then purge with Hydrogen ( -

Reaction:

-

Pressure: Maintain 1–3 bar (15–45 psi). A simple balloon is sufficient for small scales (<1g).

-

Temperature: 25°C (Room Temperature).

-

Agitation: Stir vigorously (>800 rpm) to eliminate mass-transfer limitations between the gas, liquid, and solid phases.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS every 1 hour. The starting material (faint UV active) will disappear, and the product (distinct retention time) will appear.

-

Endpoint: Typically 2–4 hours. Do not extend unnecessarily to avoid ring opening.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product is usually >95% pure. If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Data Summary: Protocol A

| Parameter | Specification | Reason |

| Catalyst Loading | 5–10 wt% | Balances rate vs. cost. |

| Solvent | Methanol | Optimizes H₂ solubility and solvation. |

| Selectivity | >98% | Pd preferentially reduces the furan C=C. |

| Yield | 90–96% | Minimal loss to side reactions. |

Protocol B: Raney Nickel Hydrogenation (Scale-Up)

Recommended for: Cost-sensitive large-scale batches (>100g) or when avoiding noble metals.

Scientific Basis: Raney Nickel (Ra-Ni) is a sponge-metal catalyst. It is less active than Pd for unactivated alkenes but highly effective for benzofurans. It requires careful pH control to prevent ring opening.

Step-by-Step Procedure:

-

Catalyst Prep: Wash commercial Raney Nickel slurry (W-2 or W-4 grade) with water (3x) and then with absolute ethanol (3x) to remove the alkaline storage medium.

-

Warning: Ra-Ni is highly pyrophoric. Keep under solvent at all times.

-

-

Reaction Setup: Load the washed catalyst (20 wt%) into a high-pressure reactor. Add solution of 5-methylbenzofuran in Ethanol .

-

Conditions:

-

Pressure: 5–10 bar (70–145 psi). Ra-Ni requires higher pressure than Pd.

-

Temperature: 60°C.

-

-

Workup: Decant or filter carefully (prevent drying).

Part 4: Analytical Validation & Quality Control

To ensure the protocol's success, the product must be validated against specific spectral markers.

1. Proton NMR (

-

Disappearance: The sharp singlets/doublets of the furan C2-H and C3-H (typically

6.5–7.5 ppm region, distinct from benzene protons) must vanish. -

Appearance: Two new triplets (or multiplets) corresponding to the methylene groups of the dihydrofuran ring.

-

C3-H

: -

C2-H

:

-

-

Methyl Group: Singlet at

2.30 ppm (remains largely unchanged).

2. GC-MS:

-

Molecular Ion: Shift from

132 (5-methylbenzofuran) to -

Fragmentation: Look for loss of methyl radical (

) and retro-Diels-Alder fragments.

Part 5: Workflow Visualization

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step execution flow for Pd/C catalyzed hydrogenation.

Part 6: References

-

Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst. PubMed. Retrieved from [Link]

-

Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. ACS Catalysis. Retrieved from [Link]

-

Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. ACS Catalysis. Retrieved from [Link]

-

Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. Retrieved from [Link]

-

2,3-Dihydrobenzofuran Synthesis Protocols. Organic Chemistry Portal. Retrieved from [Link]

Application Note: Intramolecular Cyclization Methods for 5-Methyl-2,3-dihydro-1-benzofuran

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 5-methyl-2,3-dihydro-1-benzofuran (also known as 5-methylcoumaran) requires precise control over the regiochemistry of the furan ring formation. Unlike the common Claisen rearrangement of allyl aryl ethers—which typically yields 2-methyl-2,3-dihydrobenzofuran derivatives—the target molecule requires an unsubstituted ethylene bridge at the C2 and C3 positions.

This guide details three distinct, high-fidelity protocols for constructing this core. The choice of method depends on the available starting materials and the scale of the operation.

Isomer Criticality

-

Target: 5-methyl-2,3-dihydro-1-benzofuran (Unsubstituted C2/C3 positions).

-

Common Pitfall: Claisen rearrangement of 1-(allyloxy)-4-methylbenzene followed by cyclization yields 2,5-dimethyl-2,3-dihydrobenzofuran . This route must be avoided if the unsubstituted dihydrofuran ring is required.

Retrosynthetic Pathways

-

Pathway A (Reductive): Catalytic hydrogenation of the fully aromatic 5-methylbenzofuran. This is the most robust method for scale-up.

-

Pathway B (Displacement): Intramolecular nucleophilic substitution of 2-(2-haloethyl)-4-methylphenols.

-

Pathway C (Dehydration): Intramolecular etherification of 2-(2-hydroxyethyl)-4-methylphenols via Mitsunobu or acid catalysis.

Part 2: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methylbenzofuran

Application: High-yield conversion of commercially available or easily synthesized benzofurans to their dihydro analogs. Mechanism: Heterogeneous catalytic hydrogenation.

Materials

-

Substrate: 5-Methylbenzofuran [CAS: 10394-36-2]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

-

Solvent: Methanol (HPLC grade) or Ethanol.

-

Reagent: Hydrogen gas (H₂) or Ammonium Formate (transfer hydrogenation).

Step-by-Step Methodology

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor) or a heavy-walled glass flask, dissolve 5-methylbenzofuran (10.0 mmol) in Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation:

-

Standard: Purge the vessel with H₂ (3 cycles). Pressurize to 30–50 psi (2–3.5 bar) and stir vigorously at room temperature (25°C) for 4–6 hours.

-

Alternative (Atmospheric): Use a hydrogen balloon with vigorous stirring for 12–18 hours.

-

-

Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1). The disappearance of the starting material (Rf ~0.6) and appearance of the product (Rf ~0.55) indicates completion.

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh Methanol (20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5-methyl-2,3-dihydro-1-benzofuran as a colorless to pale yellow oil.

-

Purification: Usually not required. If necessary, purify via flash column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 90–98%

Protocol 2: Intramolecular Mitsunobu Cyclization

Application: Mild, neutral conditions suitable for acid-sensitive substrates. Constructs the ring from the diol precursor. Mechanism: Stereospecific dehydration via phosphonium intermediate.

Materials

-

Substrate: 2-(2-Hydroxyethyl)-4-methylphenol [CAS: 112395-77-4].

-

Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Dissolution: Charge a flame-dried round-bottom flask with 2-(2-hydroxyethyl)-4-methylphenol (5.0 mmol) and PPh₃ (1.5 equiv, 7.5 mmol). Dissolve in anhydrous THF (25 mL) under Nitrogen.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add DIAD (1.5 equiv, 7.5 mmol) dropwise over 15 minutes. The solution will turn yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

-

Monitoring: Monitor by TLC. The polar diol starting material will disappear.

-

Work-up: Concentrate the solvent in vacuo.

-

Purification: The residue contains triphenylphosphine oxide (TPPO). Triturate with cold Hexane/Ether (1:1) to precipitate most TPPO. Filter, concentrate, and purify the oil via flash chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the product.

Expected Yield: 75–85%

Protocol 3: Base-Mediated Cyclization (Williamson Ether Type)

Application: Robust method using stable halide precursors. Mechanism: Intramolecular Sɴ2 substitution.

Materials

-

Substrate: 2-(2-Bromoethyl)-4-methylphenol [CAS: 99179-99-4].

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, micronized).

-

Solvent: Acetone or DMF.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromoethyl)-4-methylphenol (5.0 mmol) in Acetone (20 mL).

-

Activation: Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

-

Reflux: Heat the mixture to reflux (approx. 60°C) with vigorous stirring for 4–8 hours.

-

Work-up: Cool to room temperature. Filter off the inorganic salts.

-

Extraction: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over Na₂SO₄.

-

Isolation: Concentrate to yield the crude product. Distillation or chromatography may be required to remove traces of elimination byproducts (vinyl phenols).

Expected Yield: 80–90%[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways for both the Hydrogenation and Mitsunobu routes.

Figure 1: Mechanistic pathways for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran via Hydrogenation (Top) and Mitsunobu Cyclization (Bottom).

Part 4: Comparative Analysis

| Feature | Protocol 1: Hydrogenation | Protocol 2: Mitsunobu | Protocol 3: Base Cyclization |

| Precursor Availability | High (Commercial/Synthetic) | Moderate (Synthetic) | Low (Synthetic) |

| Atom Economy | Excellent (100%) | Poor (Generates TPPO/Hydrazine) | Moderate (Salt waste) |

| Scalability | Excellent (Multi-kg) | Low to Moderate | Good |

| Reaction Time | 4–6 Hours | 3–12 Hours | 4–8 Hours |

| Key Risk | Pyrophoric Catalyst | Separation of Byproducts | Elimination Side-Reactions |

| Yield | 90–98% | 75–85% | 80–90% |

References

-

Synthesis of Dihydrobenzofurans via Hydrogenation

- Source: PrepChem. "Synthesis of 5-Methyl-6-phenyl-benzofuran." (Describes the hydrogenation of benzofuran precursors to dihydrobenzofurans).

-

Intramolecular Cyclization Strategies

- Source: Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans.

-

Precursor Synthesis & Properties

-

Source: PubChem. "4-(Hydroxymethyl)-2-methylphenol and related isomers."[2] (Data on hydroxyethyl phenol precursors).

-

-

General Benzofuran Synthesis Reviews

- Source: MDPI Molecules.

-

Palladium Catalyzed Approaches

- Source: NIH/PMC. "Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.

Sources

Application Notes and Protocols: Preparation of 5-methyl-2,3-dihydro-1-benzofuran via Radical Cyclization

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its structural significance and the biological activities associated with its derivatives, including antitumor, anti-inflammatory, and antimicrobial properties, have rendered it a target of considerable interest in synthetic organic chemistry and drug development. Among the various synthetic strategies to construct this core, radical cyclization offers a powerful and versatile approach. This method proceeds under mild conditions, exhibits high functional group tolerance, and allows for the efficient formation of the five-membered heterocyclic ring.

This application note provides a detailed protocol for the synthesis of a representative member of this class, 5-methyl-2,3-dihydro-1-benzofuran, via a classical tin-mediated radical cyclization of the corresponding 1-allyloxy-2-bromo-4-methylbenzene precursor. The underlying mechanistic principles, experimental setup, and expected outcomes are thoroughly discussed to provide researchers with a comprehensive guide for the successful execution of this transformation.

Mechanistic Rationale: The 5-exo-trig Pathway

The formation of 5-methyl-2,3-dihydro-1-benzofuran through radical cyclization is governed by a well-established mechanistic pathway. The key steps are initiation, propagation, and termination. The propagation phase involves the crucial intramolecular cyclization of an aryl radical onto a tethered allyl group.

According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is a kinetically favored process. This preference is attributed to the favorable stereoelectronic overlap between the radical orbital and the π-system of the alkene, leading to a lower activation energy for the formation of the five-membered ring compared to the alternative 6-endo-trig pathway.

The overall process can be visualized as follows:

Figure 1: General workflow of the tin-mediated radical cyclization.

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor, 1-allyloxy-2-bromo-4-methylbenzene, and its subsequent radical cyclization to afford the target compound.

Protocol 1: Synthesis of 1-allyloxy-2-bromo-4-methylbenzene

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromo-4-methylphenol | C₇H₇BrO | 187.03 | 5.00 g | 26.7 |

| Allyl bromide | C₃H₅Br | 120.98 | 3.1 mL | 35.8 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 5.54 g | 40.1 |

| Acetone | C₃H₆O | 58.08 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylphenol (5.00 g, 26.7 mmol), potassium carbonate (5.54 g, 40.1 mmol), and acetone (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (3.1 mL, 35.8 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

After completion, cool the reaction mixture to room temperature and filter off the potassium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1-allyloxy-2-bromo-4-methylbenzene as a colorless oil.

Protocol 2: Radical Cyclization to 5-methyl-2,3-dihydro-1-benzofuran

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-allyloxy-2-bromo-4-methylbenzene | C₁₀H₁₁BrO | 227.10 | 2.00 g | 8.81 |

| Tributyltin hydride (Bu₃SnH) | C₁₂H₂₈Sn | 291.06 | 3.5 mL | 13.2 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 145 mg | 0.88 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of 1-allyloxy-2-bromo-4-methylbenzene (2.00 g, 8.81 mmol) in anhydrous toluene (50 mL).

-

In a separate flask, prepare a solution of tributyltin hydride (3.5 mL, 13.2 mmol) and AIBN (145 mg, 0.88 mmol) in anhydrous toluene (50 mL).

-

Heat the solution of the aryl bromide to reflux (approximately 110 °C).

-

Add the tributyltin hydride and AIBN solution dropwise via the dropping funnel over a period of 4 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 9:1).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane to hexane/ethyl acetate (98:2) gradient to yield 5-methyl-2,3-dihydro-1-benzofuran as a colorless oil.

Note on Tin Removal: Tributyltin residues can be challenging to remove. A common workup procedure involves partitioning the crude product between acetonitrile and hexane. The organotin byproducts are more soluble in acetonitrile. Alternatively, treatment of the crude mixture in diethyl ether with an aqueous solution of potassium fluoride can precipitate the tin as tributyltin fluoride, which can be removed by filtration.

Data and Expected Results

| Compound | Starting Material | Product Yield (%) | Physical Appearance |

| 1-allyloxy-2-bromo-4-methylbenzene | 2-Bromo-4-methylphenol | >90 | Colorless oil |

| 5-methyl-2,3-dihydro-1-benzofuran | 1-allyloxy-2-bromo-4-methylbenzene | 75-85 | Colorless oil |

Characterization Data for 5-methyl-2,3-dihydro-1-benzofuran:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 1H), 6.88 (d, J = 7.6 Hz, 1H), 6.65 (d, J = 7.6 Hz, 1H), 4.55 (t, J = 8.8 Hz, 2H), 3.18 (t, J = 8.8 Hz, 2H), 2.25 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 130.0, 129.5, 125.0, 120.5, 109.0, 71.5, 30.0, 21.0.

-

Mass Spectrometry (EI): m/z (%) = 148 (M⁺, 100), 133 (80), 105 (40).

Modern Alternatives and Future Perspectives

While the tin-hydride mediated radical cyclization is a robust and well-established method, the toxicity and difficulty in removing organotin byproducts have spurred the development of "tin-free" alternatives. These modern approaches often utilize silanes or phosphines as hydrogen atom donors, or employ photoredox catalysis to initiate the radical cascade under even milder conditions.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for radical generation.[1] This technique often employs a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the desired radical intermediate, thus avoiding the need for stoichiometric and toxic reagents like Bu₃SnH. Researchers are encouraged to explore these greener and more efficient methodologies for the synthesis of dihydrobenzofurans and other heterocyclic systems.

Figure 2: Conceptual workflow of a photoredox-catalyzed radical cyclization.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Incomplete reaction of starting material; Inactive AIBN or Bu₃SnH; Presence of oxygen | Ensure complete conversion of the starting phenol in Protocol 1. Use freshly opened or purified AIBN and Bu₃SnH. Ensure the reaction is performed under a strictly inert atmosphere. Increase reaction time or temperature slightly. |

| Formation of side products | Intermolecular reactions; Premature reduction of the aryl bromide | Maintain high dilution to favor intramolecular cyclization. Ensure slow addition of the Bu₃SnH/AIBN solution. |

| Difficulty in removing tin residues | Inefficient workup procedure | Repeat the acetonitrile/hexane partitioning. Use the potassium fluoride precipitation method. Consider using a tin-free radical cyclization method for future syntheses. |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-methyl-2,3-dihydro-1-benzofuran via a classical tin-mediated radical cyclization. The detailed protocols, mechanistic insights, and troubleshooting tips are intended to enable researchers to successfully perform this valuable transformation. The discussion of modern, tin-free alternatives also highlights the evolving landscape of radical chemistry and encourages the adoption of more sustainable synthetic methodologies.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(10), 7116–7126. [Link]

-

Visible-light-induced tandem radical addition/cyclization of 2-alkenylphenols and CBr4 for the synthesis of 4-arylcoumarins. (2020). Organic Chemistry Frontiers, 7(18), 2695-2700. [Link]

-

Radical cyclization. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Radical Reactions (Part 1). (n.d.). Organic Chemistry Lecture Notes. [Link]

-

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran. (2025, May 20). ChemSynthesis. [Link]

-

Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012). Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (2014). Chemical Communications, 50(76), 11149-11152. [Link]

-

Visible-light-induced tandem radical addition–cyclization of 2-aryl phenyl isocyanides catalysed by recyclable covalent organic frameworks. (2021). Green Chemistry, 23(2), 945-950. [Link]

-

Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Journal of Chemical Health Risks, 12(4), 513-519. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2025). Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

- Preparation method of 2, 3-dihydrobenzofuran compound. (2013).

-

Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles. (2020). Organic & Biomolecular Chemistry, 18(2), 267-271. [Link]

-

Visible-light-induced tandem cyclization of 2-alkynylanilines with disulfides: a convenient method for accessing benzothiophenes under transition-metal-free and photocatalyst-free conditions. (2017). Organic & Biomolecular Chemistry, 15(36), 7678-7684. [Link]

-

Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. (2017). Chemical Communications, 53(69), 9644-9647. [Link]

-

Photoredox-Catalyzed Modular Synthesis of ε-Lactams via Acrylamides Cyclization Enabled by Radical-Polar Crossover-Mediated Carbanion Trapping. (2026). Organic Letters. [Link]

-

Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. (2026). Russian Journal of Organic Chemistry. [Link]

-

Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. (2002). The Journal of Organic Chemistry, 67(10), 3219-3230. [Link]

-

Intramolecular Cyclization of 2-Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure. (2022). Chemistry – An Asian Journal, 11(7). [Link]

-

Radical Reactions. (2023). In Chemistry LibreTexts. [Link]

-

Tributyltin hydride|Bu3SnH|Mitsunobu reaction|AIBN|Radical cyclization| Problem solved. (2024, October 13). YouTube. [Link]

-

Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. (n.d.). Columbia Academic Commons. [Link]

Sources